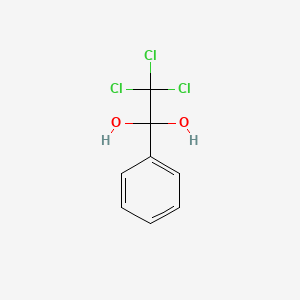![molecular formula C22H36N4O2S2 B14332637 2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione CAS No. 111335-74-1](/img/structure/B14332637.png)
2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a dodecylsulfanyl group and a tetrazolylsulfanyl group attached to a cyclohexa-2,5-diene-1,4-dione core
Vorbereitungsmethoden
The synthesis of 2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione typically involves multiple steps. The synthetic route may include the following steps:
Formation of the dodecylsulfanyl group: This can be achieved by reacting dodecanethiol with an appropriate halogenated precursor under basic conditions.
Introduction of the tetrazolylsulfanyl group: This step involves the reaction of a tetrazole derivative with a suitable electrophile.
Cyclization and formation of the cyclohexa-2,5-diene-1,4-dione core: This can be accomplished through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research may explore its potential as a therapeutic agent, given its unique structural features that could interact with specific biological targets.
Industry: The compound can be used in the development of new materials, such as polymers or surfactants, due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its sulfanyl and tetrazolyl groups. These interactions can modulate various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione include other sulfanyl and tetrazolyl derivatives These compounds may share some structural features but differ in their specific substituents and overall molecular architecture
Eigenschaften
CAS-Nummer |
111335-74-1 |
|---|---|
Molekularformel |
C22H36N4O2S2 |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
2-dodecylsulfanyl-5-(1-propyltetrazol-5-yl)sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C22H36N4O2S2/c1-3-5-6-7-8-9-10-11-12-13-15-29-20-16-19(28)21(17-18(20)27)30-22-23-24-25-26(22)14-4-2/h16-17,27-28H,3-15H2,1-2H3 |
InChI-Schlüssel |
CPTDJLBKIDJYRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC1=C(C=C(C(=C1)O)SC2=NN=NN2CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


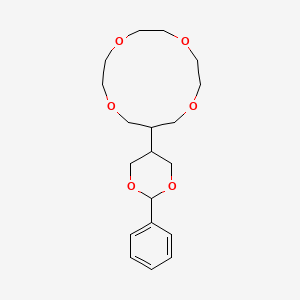
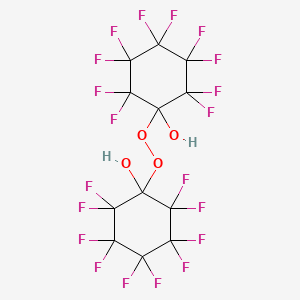

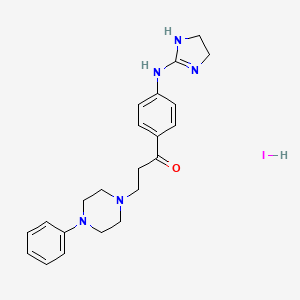
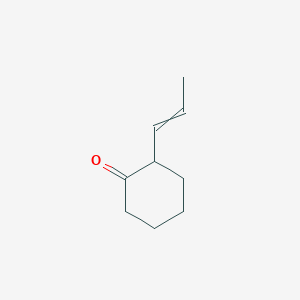
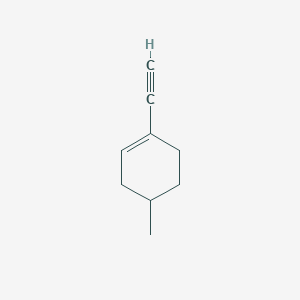
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
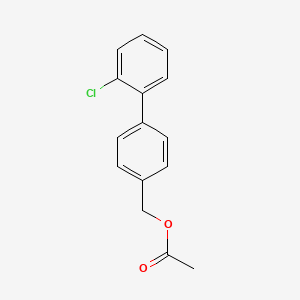
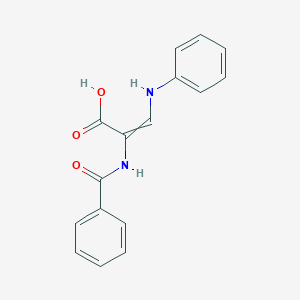
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
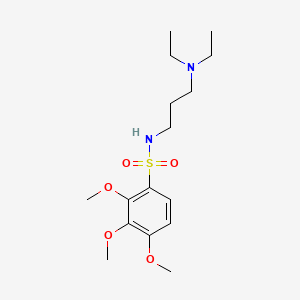
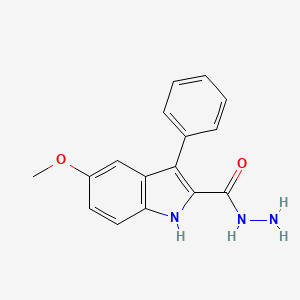
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
